molecular formula C8H8BrNO3 B186725 2-Amino-5-bromo-4-methoxybenzoic acid CAS No. 169045-04-9

2-Amino-5-bromo-4-methoxybenzoic acid

Katalognummer B186725
CAS-Nummer: 169045-04-9
Molekulargewicht: 246.06 g/mol
InChI-Schlüssel: YTAASTFSTXYEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromo-4-methoxybenzoic acid is 1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This indicates the presence of a bromine atom (Br), a methoxy group (OCH3), and an amino group (NH2) on the benzene ring, along with a carboxylic acid group (COOH).


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methoxybenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Quinazolinone Class of Histamine H3 Receptor Inverse Agonists

    • This compound is used in the synthesis of quinazolinone class of histamine H3 receptor inverse agonists . These are a type of drugs that bind to a receptor of a cell and trigger a response by the cell causing an action, which is the opposite to the action caused by the agonist.
  • Synthesis of Alogliptin

    • Alogliptin is a medication used to treat type 2 diabetes. “2-Amino-5-bromo-4-methoxybenzoic acid” is used in the synthesis of Alogliptin , a selective inhibitor of the serine protease dipeptidyl peptidase IV. This enzyme is involved in the degradation of the incretin hormones GLP-1 and GIP that play a role in regulating insulin secretion.
  • Synthesis of SGLT2 Inhibitors

    • “2-Amino-5-bromo-4-methoxybenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors are a class of medications that inhibit reabsorption of glucose in the kidney and therefore lower blood sugar. They act by inhibiting SGLT2, a protein involved in glucose reabsorption in the kidneys.
  • Synthesis of Benzylisothioureas

    • “2-Bromo-5-methoxybenzoic Acid”, a similar compound, is used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors . DMT1 is a protein that is involved in the transport of several divalent metals across the membrane, and its inhibition can be useful in conditions where metal ion homeostasis is disrupted.
  • Synthesis of Substituted Isoquinolinonaphthyridines

    • This compound can be used in the synthesis of substituted isoquinolinonaphthyridines . These are a class of organic compounds that have potential applications in medicinal chemistry due to their diverse biological activities.
  • Synthesis of Imidazobenzodiazepines

    • “2-Amino-5-methoxybenzoic acid” can also be used in the synthesis of imidazobenzodiazepines . These are a class of compounds that have been studied for their potential therapeutic effects in various neurological and psychiatric disorders.
  • Synthesis of Pyridoquinazolones

    • This compound can be used in the synthesis of pyridoquinazolones . These are a type of organic compounds that have been studied for their potential medicinal properties.
  • Synthesis of Polycyclic Hexahydrobenzo[c]acridines

    • “2-Amino-5-methoxybenzoic acid” can be used in the synthesis of polycyclic hexahydrobenzo[c]acridines . These are a type of organic compounds that have been studied for their potential medicinal properties.
  • Synthesis of Urolithin Derivatives

    • “2-Bromo-5-methoxybenzoic acid”, a similar compound, is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins and have been studied for their potential health benefits.
  • Synthesis of Substituted Aminobenzacridines

    • “2-Bromo-5-methoxybenzoic acid” can be used in the synthesis of substituted aminobenzacridines . These are a type of organic compounds that have been studied for their potential medicinal properties.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing suitable gloves, protective clothing, and eye protection . In case of inhalation, it’s recommended to remove the victim to fresh air and keep at rest .

Eigenschaften

IUPAC Name

2-amino-5-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAASTFSTXYEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599312
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methoxybenzoic acid

CAS RN

169045-04-9
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromo-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-4-methoxybenzoic acid
Reactant of Route 4
2-Amino-5-bromo-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-4-methoxybenzoic acid

Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2022 - ACS Publications
Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase that was identified as a therapeutic target for the potential treatment of neuropathic pain. Inhibition of AAK1 in …
Number of citations: 8 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.